Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3]diazepine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate typically involves the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate. This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . The reaction proceeds through a condensation mechanism, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system.
Pyrazolo[1,5-a]triazines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Properties
CAS No. |
77936-97-1 |
---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
ethyl 3-cyano-7-methyl-6-oxopyrazolo[1,5-a][1,3]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H10N4O3/c1-3-19-12(18)10-7(2)9(17)6-14-11-8(4-13)5-15-16(10)11/h5-6H,3H2,1-2H3 |
InChI Key |
LKYFEMNLYPYDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=NC2=C(C=NN12)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.